1,1,3,3-Tetramethoxycyclobutane
Overview
Description
1,1,3,3-Tetramethoxycyclobutane is a chemical compound with the molecular formula C8H16O4 . It has an average mass of 176.210 Da and a monoisotopic mass of 176.104858 Da . It is also known as 1,3-Cyclobutanedione bis(dimethyl acetal) .
Molecular Structure Analysis
The molecular structure of 1,1,3,3-Tetramethoxycyclobutane consists of 8 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The structure is characterized by four freely rotating bonds .Physical And Chemical Properties Analysis
1,1,3,3-Tetramethoxycyclobutane has a density of 1.0±0.1 g/cm3 . It has a boiling point of 178.0±40.0 °C at 760 mmHg . The vapour pressure is 1.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.7±3.0 kJ/mol . The flash point is 60.5±34.2 °C . The index of refraction is 1.436 . The molar refractivity is 44.0±0.4 cm3 . The polar surface area is 37 Å2 . The polarizability is 17.5±0.5 10-24 cm3 . The surface tension is 30.2±5.0 dyne/cm . The molar volume is 168.4±5.0 cm3 .Scientific Research Applications
Photoelectron Spectra and Calculations
1,1,3,3-Tetramethoxycyclobutane and its isomers have been studied using photoelectron spectroscopy (PES) and semi-empirical calculations. These studies provide insights into the electronic structures and ionization potentials of these compounds, which are crucial for understanding their chemical behavior and potential applications in various fields of scientific research (Stunnenberg, Cerfontain, & Terpstra, 2010).
Photochemistry
Research on the photochemistry of compounds structurally similar to 1,1,3,3-Tetramethoxycyclobutane has led to the development of synthesis methods for complex organic compounds. For example, irradiation studies have been conducted to understand the formation of dimeric structures and their implications in synthetic chemistry (Kinder & Margaretha, 2000).
Gas-Phase Chemical Reactions
In the study of gas-phase reactions, 1,1,3,3-Tetramethoxycyclobutane-related compounds have been analyzed using techniques like vacuum ultraviolet laser single-photon ionization coupled with time-of-flight mass spectrometry. This research is fundamental in understanding the decomposition and reaction mechanisms of these compounds, which is valuable in chemical vapor deposition processes (Tong & Shi, 2009).
Molecular Structure and Inversion Potential
Studies on molecular structures and inversion potentials of compounds similar to 1,1,3,3-Tetramethoxycyclobutane, using techniques like electron diffraction, shed light on their geometrical parameters and dynamic behaviors. This information is vital in material science and the development of new materials with specific properties (Novikov, Tarasenko, Samdal, & Vilkov, 2000).
Novel Polymer Synthesis
The synthesis and characterization of novel polymers involving 1,1,3,3-Tetramethoxycyclobutane derivatives have been explored. These studies focus on developing materials with unique properties like high transparency and adjustable surface energies, crucial for applications in fields like liquid crystal display technology (Lee, Kim, Ha, Oh, & Yi, 2007).
Safety And Hazards
1,1,3,3-Tetramethoxycyclobutane is classified as a flammable liquid (Category 3) . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is recommended to use personal protective equipment and wear chemical impermeable gloves when handling this substance . In case of fire, appropriate extinguishing media should be used .
properties
IUPAC Name |
1,1,3,3-tetramethoxycyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-9-7(10-2)5-8(6-7,11-3)12-4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVULSQIDDDMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404267 | |
Record name | 1,1,3,3-Tetramethoxycyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethoxycyclobutane | |
CAS RN |
152897-19-3 | |
Record name | 1,1,3,3-Tetramethoxycyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-Tetramethoxycyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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